Escin
Übersicht
Beschreibung
Escin, the active component of Aesculus hippocastanum, or horse chestnut, has been widely recognized for its pharmacological properties. It is available in various forms, including orally absorbable dragées and transdermal gels. The compound has been extensively studied for its anti-inflammatory, anti-edematous, and venotonic effects. Escin demonstrates significant efficacy in reducing vascular permeability in inflamed tissues, inhibiting edema formation, and exerting venotonic effects primarily evidenced by in vitro studies on isolated human saphenous veins. Its mechanism of action includes preventing hypoxia-induced disruptions in the normal expression and distribution of platelet endothelial cell-adhesion molecule-1, which aids in maintaining blood vessel integrity. Both oral and transdermal forms of escin have shown effectiveness in managing conditions related to blunt trauma injuries and chronic venous insufficiency, with a well-tolerated safety profile (Gallelli, 2019).
Wissenschaftliche Forschungsanwendungen
-
Pharmacological Applications
- Field : Pharmacology
- Application Summary : Escin, a compound found in Aesculus hippocastanum (Horse chestnut), has been used in phytomedicine for the prevention and treatment of diverse disorders such as venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, and phlebitis .
- Methods of Application : The application involves the extraction of escin from the seeds of the horse chestnut tree .
- Results : The pharmacological applications of escin have been found to be effective in managing various disorders .
-
Hepatoprotective Role
- Field : Hepatology
- Application Summary : Escin has been studied for its hepatoprotective role in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .
- Methods of Application : The study involved inducing hepatotoxicity in rats using carbon tetrachloride and then treating them with escin .
- Results : The results showed that escin effectively decreased the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting oxidative and nitrosative stress .
-
Antidiabetic, Anti-inflammatory, and Gastroprotective Effects
- Field : Endocrinology, Immunology, Gastroenterology
- Application Summary : Escin has been identified as having antidiabetic, anti-inflammatory, and gastroprotective effects .
- Methods of Application : The methods of application involve the extraction and administration of escin .
- Results : The most active component of escin, escin Ia, has been found to exhibit these effects .
-
Cancer Treatment
- Field : Oncology
- Application Summary : Escin has been studied for its potential use in the treatment and post-treatment of various cancers .
- Methods of Application : The methods of application involve the administration of escin in compositions with other approved drugs to accomplish synergy and increased bioavailability .
- Results : Recent studies have demonstrated escin’s efficacy in broadening apoptotic, anti-metastasis, and anti-angiogenetic effects .
-
Neuropathic Pain Treatment
- Field : Neurology
- Application Summary : Escin has been explored for its potential use in the treatment of neuropathic pain .
- Methods of Application : The study combined the methods of network pharmacology, molecular docking, and molecular dynamics to explore the molecular mechanism of escin against neuropathic pain .
- Results : The results of the study are not specified in the source .
-
Antitumor Potential
- Field : Oncology
- Application Summary : Escin has been reported to exhibit antitumor potential against various human cancer cell lines .
- Methods of Application : The methods of application involve the administration of escin to the cancer cell lines .
- Results : The results showed that escin exhibits antitumor potential against various human cancer cell lines .
-
Treatment and Post-Treatment of Various Cancers
- Field : Oncology
- Application Summary : Escin has a multifaceted therapeutic profile in the treatment and post-treatment of various cancers . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .
- Methods of Application : Escin is used in compositions with other approved drugs to accomplish synergy and increased bioavailability .
- Results : Recent studies demonstrated escin’s efficacy in broadening apoptotic, anti-metastasis, and anti-angiogenetic effects .
-
Anti-edematous, Anti-inflammatory, and Venotonic Properties
- Field : Pharmacology
- Application Summary : Escin has anti-edematous, anti-inflammatory, and venotonic properties . It reduces vascular permeability in inflamed tissues, thereby inhibiting edema formation .
- Methods of Application : The methods of application involve the administration of escin .
- Results : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .
-
Treatment of Post-Traumatic or Post-Surgical Events
- Field : Surgery
- Application Summary : Escin has been used in the treatment of local soft tissue edema, one of the main common symptoms of acute conditions such as post-traumatic or post-surgical events .
- Methods of Application : The methods of application involve the administration of escin .
- Results : Escin has demonstrated efficacy in these conditions .
-
Treatment of Chronic Venous Insufficiency (CVI)
- Field : Vascular Medicine
- Application Summary : Escin has been used in the treatment of chronic conditions like chronic venous insufficiency (CVI) . CVI is a result of macrovascular and microvascular changes in the lower extremities .
- Methods of Application : The methods of application involve the administration of escin .
- Results : Escin has demonstrated efficacy in these conditions .
-
Inhibition of Edema Formation
- Field : Pharmacology
- Application Summary : Escin has anti-inflammatory properties that help in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .
- Methods of Application : The methods of application involve the administration of escin .
- Results : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .
-
Hepatoprotective Role in Carbon Tetrachloride (CCl4) Induced Hepatotoxicity
- Field : Hepatology
- Application Summary : An investigation was performed to know the hepatoprotective role of escin in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .
- Methods of Application : The study involved inducing hepatotoxicity in rats using carbon tetrachloride and then treating them with escin .
- Results : The results showed that escin is very effective in decreasing the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting the oxidative and nitrosative stress .
Safety And Hazards
Zukünftige Richtungen
Escin has shown potential in the treatment and post-treatment of various cancers. Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability has been demonstrated . Future research involving Escin for medical and pharmaceutical applications as well as for basic research is anticipated .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-YSYFQUGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Escin | |
CAS RN |
6805-41-0, 11072-93-8 | |
Record name | Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.